Pentasulfane

Description

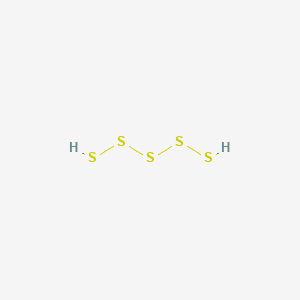

Structure

3D Structure

Properties

Molecular Formula |

H2S5 |

|---|---|

Molecular Weight |

162.4 g/mol |

InChI |

InChI=1S/H2S5/c1-3-5-4-2/h1-2H |

InChI Key |

FBNHIFPJXGPDIP-UHFFFAOYSA-N |

SMILES |

SSSSS |

Canonical SMILES |

SSSSS |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Pentasulfanes

X-ray Diffraction Analysis of Pentasulfide Geometries

Direct single-crystal X-ray diffraction of pure pentasulfane has not been achieved owing to its instability and liquid state at room temperature. However, invaluable structural insights into the geometry of the pentasulfide moiety have been obtained from the crystallographic analysis of stable inorganic and organic salts containing the pentasulfide anion (S₅²⁻).

These studies reveal that the S₅²⁻ anion is not a linear chain but adopts a helical, unbranched conformation. The geometry is defined by a series of S-S bond lengths, S-S-S bond angles, and S-S-S-S dihedral angles, which collectively describe the puckered nature of the sulfur chain. The specific parameters can vary slightly depending on the counter-ion in the crystal lattice, which influences the local packing and electrostatic environment. For example, analysis of pentasulfide salts provides precise measurements of the sulfur backbone.

| Compound | S-S Bond Lengths (Å) | S-S-S Bond Angles (°) | S-S-S-S Dihedral Angles (°) |

|---|---|---|---|

| Bis(tetra-n-butylammonium) pentasulfide | ~2.04 - 2.08 | ~106 - 109 | ~85 - 90 |

Table 1: Representative geometric parameters for the pentasulfide anion derived from X-ray diffraction data of a crystalline salt. These values are typical for the helical S₅²⁻ chain.

Vibrational Spectroscopy (Infrared and Raman) for S-S Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for characterizing the covalent bonds within polysulfanes. The S-S and S-H bonds exhibit characteristic vibrational frequencies that can be used for identification.

The S-S stretching vibrations (ν(S-S)) in polysulfides are typically observed in the far-infrared and Raman spectra between 400 and 500 cm⁻¹. The precise frequencies are sensitive to the conformation of the sulfur chain, particularly the dihedral angles. The S-H stretching modes (ν(S-H)) appear at much higher frequencies, generally in the range of 2500–2600 cm⁻¹. Due to the instability of pure H₂S₅, many assignments are based on theoretical calculations and comparison with spectra from mixtures of hydrogen polysulfides.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| S-H Stretch | 2500 - 2600 | IR and Raman active |

| S-S Stretch | 400 - 500 | IR and Raman active |

| S-S-S Bend | 150 - 250 | IR and Raman active |

Table 2: Characteristic vibrational frequencies for hydrogen polysulfanes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural analysis in solution. However, direct ¹H NMR analysis of H₂S₅ is complicated by the rapid chemical exchange of protons among different H₂Sₙ species and with H₂S in solution, which often results in a single, broad, averaged signal.

To overcome this, a common strategy involves the derivatization of the polysulfane mixture to form more stable species, such as dialkyl polysulfanes (R₂Sₙ). researchgate.net For instance, alkylation with an agent like dimethyl sulfate (B86663) converts the mixture of H₂Sₙ into a series of dimethyl polysulfanes (CH₃)₂Sₙ, which are stable enough to be characterized by ¹H NMR. In these derivatives, the chemical shift of the methyl protons is diagnostic of the length of the attached sulfur chain.

| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) |

|---|---|---|

| Dimethyl pentasulfane ((CH₃)₂S₅) | -S-CH₃ | ~2.50 |

Table 3: Representative ¹H NMR chemical shift for the methyl protons in dimethyl pentasulfane, a stable derivative used for the characterization of the pentasulfide chain. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an exceptionally sensitive technique for the identification of specific polysulfane species, including H₂S₅, within a mixture. researchgate.netnih.govnih.govresearchgate.net Techniques such as electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS), often preceded by liquid chromatography (LC) separation, allow for the detection of individual H₂Sₙ molecules. nih.gov

The molecular ion of pentasulfane (H₂S₅) has a calculated monoisotopic mass of approximately 161.88 Da. Upon ionization, the molecule undergoes characteristic fragmentation, typically involving the sequential loss of sulfur atoms. This predictable fragmentation pattern, with mass differences of ~32 Da between adjacent peaks, serves as a clear signature for the presence of a polysulfane chain. In some biological studies, H₂Sₙ are derivatized prior to analysis to enhance stability and detection. nih.gov

| Ion/Fragment | Calculated m/z (Monoisotopic) | Description |

|---|---|---|

| [H₂S₅]⁺˙ | 161.88 | Molecular Ion |

| [H₂S₄]⁺˙ | 129.91 | Loss of one S atom |

| [H₂S₃]⁺˙ | 97.94 | Loss of two S atoms |

| [H₂S₂]⁺˙ | 65.97 | Loss of three S atoms |

Table 4: Predicted m/z values for the molecular ion and major fragments of pentasulfane (H₂S₅) in mass spectrometry.

Other Spectroscopic Techniques for Electronic and Vibrational Insights

Beyond the core techniques, other spectroscopic methods provide further insight into the properties of pentasulfanes. UV-Visible (UV-Vis) absorption spectroscopy is particularly useful for studying the electronic structure of the sulfur chain. Hydrogen polysulfides are typically yellow, indicating they absorb light in the blue-violet region of the electromagnetic spectrum. nih.gov

The absorption is attributed to electronic transitions involving the non-bonding lone pair electrons on the sulfur atoms (n → σ* transitions). wikipedia.orglibretexts.org A key finding is that the wavelength of maximum absorption (λ_max) shifts to longer wavelengths (a bathochromic or red shift) as the number of sulfur atoms in the polysulfane chain increases. nih.govifmmi.com This trend is a useful diagnostic for the presence of long-chain polysulfanes in solution.

| Polysulfane Species | Approximate λ_max (nm) |

|---|---|

| H₂S₃ | ~220 |

| H₂S₄ | ~275 |

| H₂S₅ | ~310 |

Table 5: Trend of UV-Vis absorption maxima for hydrogen polysulfanes (H₂Sₙ) in an organic solvent, showing the red shift with increasing chain length. nih.govifmmi.com

Reactivity and Mechanistic Studies of Pentasulfane Transformations

Decomposition Pathways of Pentasulfanes and Pentasulfide Anions

Polysulfide intermediates, including pentasulfides, are high-energy species that can undergo various decomposition pathways in solution. chemrxiv.orgresearchgate.net

Unimolecular Decomposition Mechanisms

Computational studies, particularly those employing Density Functional Theory (DFT) calculations, have shed light on the unimolecular decomposition mechanisms of polysulfides. These studies indicate that unimolecular cyclization pathways have the lowest activation barriers for many polysulfide intermediates, especially for longer polysulfides containing more than five sulfur atoms. chemrxiv.orgresearchgate.netacs.orgnih.govresearchgate.net This suggests that such intermediates are transient in solution, decomposing rapidly even in the absence of external nucleophiles. researchgate.net

Nucleophilic Attack and Scrambling Reactions

Decomposition of polysulfides can also occur via nucleophilic attack. Protonation of polysulfides significantly alters their electrophilic behavior, providing a kinetically favorable pathway for their decomposition through protonation-induced intermolecular degradation. chemrxiv.org This pathway is feasible for polysulfides of all lengths. chemrxiv.org

Scrambling reactions represent another class of decomposition pathways where polysulfides act as nucleophiles to attack other polysulfides or sulfur allotropes, leading to the formation of new polysulfides. chemrxiv.orgresearchgate.netnih.govresearchgate.net However, these bimolecular scrambling reactions are generally endergonic and are considered less likely to contribute significantly to polysulfide decomposition due to the low concentrations of these high-energy intermediates. chemrxiv.orgresearchgate.netcore.ac.uk

Sulfur Transfer Reactions Involving Pentasulfide Species

Pentasulfide species are important reagents in sulfur transfer reactions, facilitating the formation of various sulfur-containing compounds. Titanocene (B72419) pentasulfide, Cp₂TiS₅, serves as a bench-stable and easily handled surrogate for the pentasulfide dianion (S₅²⁻). rsc.org This complex and related polysulfides are widely utilized for the selective synthesis of sulfur homocycles (Sₙ), heterocycles (E₂Sₙ), and polysulfanes (R₂Sₙ) from sulfenyl chlorides (SₓCl₂, RSₓCl). rsc.org

Mechanistic studies involving the reaction of titanocene pentasulfide with sulfur(II) chlorides indicate that these reactions are rapid, proceeding through a sequence of two S-S bond-forming steps. rsc.org For example, the reaction with disulfur (B1233692) dichloride (S₂Cl₂) involves a rate-limiting intermolecular S-S bond formation followed by a rapid intramolecular cyclization. rsc.org The nucleophilicity of the titanium-bound sulfur in these complexes is progressively attenuated as the number of concatenated sulfur atoms increases, with the pentasulfide showing the greatest attenuation. rsc.org

Another example involves cyclohexasulfur monoxide (S₆O), which can be prepared in situ by reacting titanocene pentasulfide with thionyl chloride. S₆O acts as a sulfur-transfer agent, yielding S₂O, S₄, and S₂ transfer products when reacted with dienes. tandfonline.com

Electrophilic and Nucleophilic Reactions of the S₅ Chain

The S₅ chain, particularly in its anionic form, exhibits both nucleophilic and, under certain conditions, electrophilic character.

Nucleophilic Reactions: Polysulfide anions, including pentasulfide, are known as potent nucleophiles. ncsu.edu They are capable of opening sulfur allotropes, such as elemental sulfur (S₈), to form longer polysulfide chains. chemrxiv.org The titanium-bound sulfur in titanocene pentasulfide acts as a nucleophile in sulfur transfer reactions, attacking electrophilic sulfur centers. rsc.org

Electrophilic Reactions: While primarily considered nucleophilic, the electrophilic behavior of polysulfides can be altered through protonation. chemrxiv.org This protonation can provide a kinetically favorable pathway for their decomposition. chemrxiv.org Furthermore, polysulfides react with strong nucleophiles like cyanide and phosphines, leading to the quantitative formation of monosulfide products such as thiocyanate (B1210189) and phosphine (B1218219) sulfides, respectively. nih.govresearchgate.net This indicates that the sulfur atoms within the polysulfide chain can act as electrophilic centers.

Redox Chemistry of Pentasulfane Systems

Polysulfide dianions (Sₙ²⁻) and their corresponding radical anions (Sₙ•⁻) are integral to the redox chemistry of elemental sulfur and play significant roles in various chemical and biological processes. researchgate.netrsc.org

In electrochemical systems, such as lithium-sulfur batteries, polysulfides undergo reversible redox transformations. They absorb and release reducing equivalents through the breaking and formation of S-S bonds. rsc.orgwikipedia.orgiolitec.de For instance, sodium tetrasulfide (Na₂S₄) can be reduced to sodium sulfide (B99878) (Na₂S), and this process is reversible. wikipedia.org

Polysulfur-containing compounds are also susceptible to disproportionation reactions, where they release elemental sulfur (S₈) and yield shorter polysulfur analogs. rsc.orgnsf.gov For example, sodium pentasulfide (Na₂S₅) can be protonated to yield hydrogen sulfide (H₂S) and elemental sulfur. wikipedia.org Long-chain polysulfide dianions (e.g., S₆²⁻ to S₉²⁻) can undergo entropy-driven partial dissociation or disproportionation in solution, producing polysulfide radical anions (e.g., S₂•⁻ to S₄•⁻). rsc.org The blue trisulfide radical anion (S₃•⁻) is particularly prevalent and can be stabilized in certain matrices. rsc.org

Reaction Mechanisms of Polysulfide Formation and Interconversion

Polysulfides can be formed through various synthetic routes. Common methods include dissolving elemental sulfur in a solution of sodium sulfide, the redox reaction of aqueous sodium hydroxide (B78521) with sulfur at elevated temperatures, and the reduction of elemental sulfur with sodium, often in anhydrous ammonia (B1221849). wikipedia.org In natural systems, such as chalcopyrite leaching, polysulfides are formed from surface disulfides. acs.org

Once formed, polysulfide intermediates are known to interconvert readily, leading to complex equilibria of polysulfides of varying chain lengths in solution. chemrxiv.orgacs.orgnih.govresearchgate.netncsu.edursc.orgmundialsiglo21.comnih.gov The rate of these interconversion reactions is influenced by factors such as ionic strength, temperature, and alkalinity. ncsu.edu Smaller polysulfide ions tend to react at a slower rate than larger ones and may accumulate in high ionic strength environments. ncsu.edu High alkalinity can lead to the predominance of short-chain polysulfide species, with S₃²⁻ becoming dominant under very high alkaline conditions. ncsu.edu

Ammonia and other amine-type nitrogen compounds are known to catalyze the interconversion of polysulfide and polysulfane compounds through nucleophilic attack. rsc.org Beyond chemical transformations, both enzymatic and non-enzymatic processes contribute to the interconversion of polysulfides, which can be rapid under physiological conditions. nih.govnih.gov

Theoretical and Computational Chemistry of Pentasulfane Structures and Reactivity

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic structure of molecules like pentasulfane abinit.org. These "from first principles" approaches operate without empirical parameters, directly solving the electronic Schrödinger equation to provide a detailed understanding of electron distribution and energy levels abinit.orgnih.gov.

For hydrogen polysulfides (H₂Sₙ), including pentasulfane (H₂S₅), quantum chemistry calculations are instrumental in exploring their formation and intrinsic stability researchgate.net. DFT calculations are pivotal for analyzing electronic band structures and gaining insights into the behavior of charged species nih.gov. Researchers often employ a variety of exchange-correlation functionals within DFT, such as B3LYP, CAM-B3LYP, M06-2x, PBE1PBE, and wB97XD, when predicting electronic spectra absorption and other electronic properties naturalspublishing.com. Beyond DFT, high-level ab initio methods, such as Coupled Cluster theory (e.g., CCSD(T)), when combined with extensive basis sets, can yield highly accurate results for molecular properties, often aligning closely with experimental observations ifmmi.com. The charge distribution in elemental sulfur molecules and ions, including polysulfanes, has also been analyzed using models like the Hückel model nih.gov.

Conformational Analysis of Pentasulfide Anions and Derivatives

Computational methods are extensively applied to perform conformational analysis, which is essential for predicting the three-dimensional shapes and preferred orientations of molecules researchgate.net. For hydrogen polysulfides like H₂S₅, these calculations help in understanding their various possible arrangements and relative stabilities researchgate.net.

Pentasulfide anions (S₅²⁻) exhibit significant conformational flexibility. Computational studies, often correlating with experimental Raman spectra and X-ray structures through force-field analysis, have shown that the bond lengths, valence angles, and torsion angles within S₅²⁻ anions are influenced by the presence and nature of surrounding cations umn.edu. The observed variations in the geometry of Sₙ²⁻ anions are frequently explained by theoretical concepts such as hyperconjugation and electron lone-pair repulsion umn.edu. Furthermore, computational analyses indicate that the negative charges in polysulfide anions are predominantly localized at their terminal sulfur atoms ims.ac.jp. Small radical polysulfide ions, such as [S₅]•⁻, are typically described as chain-like structures researchgate.net. Generally, larger sulfur chains and rings demonstrate considerable flexibility, characterized by numerous local energy minima solubilityofthings.com. The theoretical number of possible conformations for a linear sulfur chain with 'n' atoms can be as high as 2^(n-3) solubilityofthings.com.

Computational Modeling of Reaction Mechanisms and Transition States

Computational quantum chemistry plays a critical role in unraveling the intricacies of chemical reaction mechanisms. By mapping the potential energy surface, these methods allow for the determination of the relative energies of reactants, intermediates, transition states, and products github.comnih.gov. Transition states, representing the highest energy point along a reaction pathway, are ephemeral molecular configurations that are crucial for understanding reaction kinetics and the pathways leading to product formation acs.org. Computational techniques like the Nudged Elastic Band (NEB) method are commonly employed to locate these elusive transition states nih.govchemrxiv.org.

For hydrogen polysulfides (H₂Sₙ), including pentasulfane, quantum chemistry calculations are systematically used to investigate their reaction mechanisms. This involves conducting transition state (TS) searches and performing intrinsic reaction coordinate (IRC) analyses to validate the computed reaction trajectories researchgate.net. For instance, Density Functional Theory (DFT) has been applied to study the mechanism of hydrogen sulfide (B99878) (H₂S) release from diallyl polysulfides, revealing that nucleophilic attack on sulfur atoms is a key step in these reactions github.io. Computational modeling can also predict how the concentrations of H₂S, and by extension, H₂S₅, might fluctuate under varying conditions, offering valuable insights into their roles in chemical and biological systems nih.gov.

Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic signatures, including Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra naturalspublishing.com. These predictions are vital for the identification and characterization of chemical compounds.

Raman spectroscopy is particularly effective for analyzing polysulfides, as the S-S bonds are strong Raman scatterers due to the high polarizability of their bonding and lone pair electrons researchgate.net. DFT calculations are frequently used to predict Raman spectra, providing insights into both peak positions and intensities for a wide range of molecules. In the context of reaction mechanisms, vibrational frequency analysis is performed on computed transition state structures. The presence of a single imaginary frequency in this analysis serves as a key indicator that the optimized structure corresponds to a true transition state, with the imaginary mode representing the movement along the reaction coordinate. Furthermore, NMR chemical shifts can be quantitatively calculated using high-level ab initio methods, incorporating large basis sets and accounting for zero-point vibrational effects ifmmi.com. Computational studies are also capable of associating specific vibrational bands with distinct configurations of polysulfide species, aiding in their structural elucidation umn.edu.

Bond Order and Electronic Distribution Analysis within the S₅ Chain

Computational methods are routinely employed to analyze the nature of chemical bonds and the distribution of electrons within molecular structures, including the S₅ chain of pentasulfane and its derivatives. For polysulfide anions (Sₙ²⁻), detailed analyses confirm that the negative charges are predominantly localized at the terminal sulfur atoms of the chain ims.ac.jp.

Applications of Pentasulfane Chemistry in Advanced Materials and Catalysis

Incorporation into Functional Polymer Architectures

The integration of pentasulfane chemistry into polymer science has led to the creation of materials with enhanced and novel properties, particularly sulfur-rich polymers and crosslinked networks.

Synthesis of Sulfur-Rich Polymeric Materials

Pentasulfane-related compounds, notably sodium pentasulfide (Na₂S₅) and phosphorus pentasulfide (P₄S₁₀), serve as crucial building blocks for synthesizing a variety of sulfur-rich polymeric materials. One prominent approach involves the nucleophilic ring-opening step-growth polymerization of bisepoxide compounds with bifunctional sulfur derivatives like sodium pentasulfide. This method allows for the formation of linear copolymers with polysulfide chains integrated into their backbones, along with hydroxyl groups in the side chains. This polymerization can occur at ambient temperatures and often does not require catalysts, yielding copolymers with high monomer conversions (69% to 91%) and molecular weights (Mn) between 14.8 kDa and 24.5 kDa. sinocurechem.com The versatility of this synthesis enables the production of structurally diverse copolymers by varying the bisepoxide monomers, allowing for the tailoring of material properties for specific applications. sinocurechem.com

Another significant class of sulfur-rich polymers, poly(dithiophosphate)s (PDTPs), can be synthesized through a direct, catalyst-free reaction between phosphorus pentasulfide (P₄S₁₀) and diols. mdpi.com This process, conducted under mild conditions in diluents like tetrahydrofuran (B95107) (THF) or toluene, results in macromolecules featuring dithiophosphate (B1263838) coupling groups with P=S and P-SH pendant functionalities. mdpi.com Furthermore, elemental sulfur-derived polysulfide salts, including disodium (B8443419) pentasulfide, have been effectively utilized in polysulfide-ene step-growth polymerization with bisacrylamide and bismaleimide-based monomers. This technique generates structurally diverse polyamide and polyimide copolymers that incorporate polysulfide chains within their polymer backbones, achieving high monomer conversions (up to 94%) under ambient, catalyst-free conditions. tandfonline.comtandfonline.com

Phosphorus pentasulfide has also been employed in the modification of co-polyurethane. This modification introduces phosphorus and sulfur elements into the polymer, leading to a material rich in P, S, N, and O, which can exhibit improved optical and electrical properties due to the presence of electron-donating elements. researchgate.netekb.eg Dithiophosphoric acids (DTPAs), prepared from the reaction of phosphorus pentasulfide with alcohols, are another intriguing class of compounds used for polymer functionalization. Their electrophilic addition to poly-enes like polyisoprene and polynorbornene introduces DTPA moieties as side-chain groups, imparting enhanced optical and flame-retardant properties. nih.gov

Role in Polymer Crosslinking and Network Formation

Pentasulfane chemistry is critical in forming crosslinked polymer networks, which significantly enhance the mechanical and thermal stability of materials. The fabrication of chemically crosslinked polymers can be achieved by employing multifunctional epoxide crosslinkers in conjunction with sodium pentasulfide. This crosslinking process improves the mechanical properties and thermal stability of the resulting materials, broadening their potential applications. sinocurechem.com

In the rubber industry, organic sulfides and polysulfides are widely used as crosslinking agents for vulcanization. These agents facilitate the formation of sulfur bridges between rubber molecular chains, leading to improved strength, hardness, heat resistance, and chemical corrosion resistance of the rubber products. lindepolymer.com For instance, inverse vulcanized polysulfides have been successfully used as crosslinking agents for bio-based polyester (B1180765) elastomers, yielding materials with excellent mechanical properties, ductility, and recyclability.

The formation of physical networks can also occur, as observed in poly(dithiophosphate)s, where a high concentration of unreacted hydroxyl groups leads to intermolecular hydrogen bonding, contributing to physical network consistency at room temperature. mdpi.com Beyond physical interactions, covalent crosslinking is a key strategy for enhancing the stability of polymers in chemical and solvent environments, particularly for applications in molecular separations. google.com

Furthermore, phosphorus pentasulfide plays a role in the in-situ fabrication of inorganic-organic hybrid materials for solid-state electrolytes in lithium batteries. In these systems, cross-linking can occur between the inorganic and polymer components, leading to improved interface properties and enhanced cycling performance due to a reduced elastic modulus. uchicago.edu Dithiophosphoric acids, when bifunctional, can also be used to prepare crosslinked polydiene films, allowing for the direct tuning of crosslinking density and thermomechanical properties by adjusting DTPA feed ratios. nih.gov

Catalytic Applications of Metal Pentasulfide Complexes

Metal complexes incorporating pentasulfide or related polysulfide ligands exhibit catalytic activity in various chemical transformations, particularly in the context of energy storage and organic synthesis. Transition metal complexes with sulfide (B99878) ligands are known for their catalytic applications, including the catalytic transfer of sulfur atoms in industrial processes. researchgate.netacs.org

While direct examples of "metal pentasulfide complexes" as catalysts are less frequently detailed in the general literature compared to broader "metal polysulfide" or "metal sulfide" catalysts, specific instances highlight their potential. For example, the electrochemical reduction of pentasulfide can be catalyzed by complexes such as cobalt phthalocyanine. lboro.ac.uk This indicates a direct catalytic role for metal complexes in reactions involving the pentasulfide anion.

More broadly, transition metal sulfides and oxides are recognized for their significant catalytic effects on the conversion of polysulfides, especially in lithium-sulfur (Li-S) batteries. These materials help mitigate the "shuttle effect" and accelerate the redox reactions of polysulfides, which are crucial for battery performance. acs.orgcore.ac.ukibs.re.kracs.orgresearchgate.net Metal sulfides, owing to their polar nature, demonstrate stronger chemical interactions with polysulfides and higher catalytic activity compared to nonpolar carbon materials, making them effective in anchoring polysulfides and enhancing reaction kinetics. acs.orgibs.re.kr

Although not strictly "metal pentasulfide complexes," it is worth noting that metal dithiophosphates, which are derived from the reaction of phosphorus pentasulfide with alcohols followed by reaction with metal compounds, are widely used as lubrication additives. vitalgroup.co.inwikipedia.org

Development of Novel Inorganic and Organosulfur Materials

Pentasulfane chemistry is instrumental in the creation of novel inorganic and organosulfur materials with diverse functionalities. The direct synthesis of pentasulfane (H₂S₅) itself has been explored, for instance, through the regioselective, biomimetic formation of cyclic 5,6,7,8,9-pentathiabenzocycloheptene-1,2-diol from ortho-benzoquinone and reduced elemental sulfur (H₂Sₓ). This process highlights the formation of a pentasulfur linkage, a key structural motif found in various natural products. acs.org

Phosphorus pentasulfide (P₄S₁₀), an inorganic compound, is a key component in the development of amorphous solid electrolytes, such as Li₂S-P₂S₅ systems, which are crucial for certain types of lithium batteries. uchicago.eduvitalgroup.co.inwikipedia.org These materials are at the forefront of solid-state battery technology.

Beyond the direct synthesis of pentasulfane, the broader applications discussed in Section 6.1, such as the synthesis of sulfur-rich polymers and poly(dithiophosphate)s, inherently represent the development of novel organosulfur materials. These polymers often possess unique properties, including enhanced optical and flame-retardant characteristics, making them suitable for advanced applications. mdpi.comnih.gov

Another example of a novel organosulfur material is the unexpected formation of a stable cyclic nitrogen pentasulfide, ArNS₅ (where Ar = 2,6-dimesityl-4-methylphenyl), demonstrating the potential for creating complex and stable sulfur-nitrogen ring systems. rsc.org

Inorganic pentasulfides like antimony pentasulfide (Sb₂S₅) are also significant. Antimony pentasulfide is used as a red pigment and in the vulcanization of rubber. Furthermore, it exhibits semiconductor properties, making it of interest for applications in electronics and materials science. wikipedia.orgcymitquimica.com The ability of phosphorus pentasulfide to act as a thionation reagent, effectively swapping oxygen atoms for sulfur atoms in various organic molecules (e.g., converting ketones to thioketones, esters to thioesters, and amides to thioamides), provides a versatile pathway for synthesizing a wide array of novel organosulfur compounds. wikipedia.orgyoutube.com

Future Research Directions and Emerging Trends in Pentasulfane Chemistry

Exploration of Novel Synthetic Routes and Scalability

Developing efficient and scalable synthetic routes for pentasulfane and its derivatives remains a critical area of research. Traditional methods for synthesizing polysulfane polymers often involve the reaction of α,ω-dihalogenated compounds with inorganic polysulfide salts, such as Na₂Sₓ (where x typically ranges from 4 to 6). nouryon.comtandfonline.comresearchgate.net These methods can be effective but may present challenges in terms of environmental impact and scalability for specific pentasulfane structures.

Recent advancements indicate a shift towards more environmentally benign approaches. For instance, novel methods for synthesizing organic poly(disulfide) polymers involve the oxidation of dithiol compounds in aqueous media, catalyzed by tertiary amines. This approach offers the advantage of polymerization in an aqueous environment and the ability to produce high molecular weight polymers from various dithiol monomers, suggesting potential for more sustainable and versatile polysulfane synthesis. google.com

Further research will likely focus on:

Green Synthesis: Investigating catalytic systems and reaction conditions that minimize byproduct formation and energy consumption. This includes exploring biomimetic synthetic pathways, such as the formation of cyclic 5,6,7,8,9-pentathiabenzocycloheptene-1,2-diol from ortho-benzoquinone and reduced elemental sulfur (H₂Sₓ), which offers insights into the controlled construction of complex polysulfur linkages found in nature. acs.orgacs.orgnih.gov

Scalability and Efficiency: Developing continuous flow processes or highly selective catalytic reactions that can be scaled up for industrial production of specific pentasulfane derivatives with high purity and yield. This is crucial for their integration into commercial applications.

Advanced Characterization Techniques for Dynamic Systems

The dynamic and often fleeting nature of pentasulfane and other polysulfanes, particularly in reactive environments like battery electrolytes or biological systems, necessitates the development and application of advanced characterization techniques. confex.com

Current cutting-edge methodologies include:

Ultra-Performance Liquid Chromatography (UPLC) coupled with Silver Coordination Ion Spray Mass Spectrometry ((Ag⁺)CIS-MS): This technique has proven particularly effective for the characterization of polysulfanes due to its mild mass spectrometry conditions and the high affinity of silver ions for divalent sulfur. researchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): When combined with chemical trapping experiments, LC-HRMS enables the identification and approximate quantification of a wide variety of glutathione-based polysulfane species, including sulfanes, sulfides, and sulfenic acids, providing crucial insights into their formation and transformation pathways. nih.govmdpi.comnih.gov

In situ and Operando Spectroscopies: Techniques such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for tracking polysulfide speciation and transport under realistic operating conditions, especially in contexts like lithium-sulfur (Li-S) batteries. These methods utilize sophisticated data analysis, such as Gaussian peak fitting, to quantify the concentrations of different polysulfide orders within complex mixtures. confex.com

Despite these advancements, challenges remain. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ³³S NMR, can provide information on polysulfide distribution, its utility for longer chain polysulfanes like pentasulfane is limited by the low natural abundance and gyromagnetic ratio of the ³³S nucleus, often requiring derivatization for detection. rsc.org Future research aims to overcome these limitations by developing more sensitive and non-invasive techniques capable of real-time, in-situ analysis of pentasulfane without the need for chemical modification.

Deeper Mechanistic Understanding of Complex Reactions

A comprehensive understanding of the underlying reaction mechanisms governing pentasulfane chemistry is paramount for controlling its synthesis, stability, and reactivity. This area is increasingly benefiting from advanced computational and kinetic studies.

Key research directions include:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the electronic structure, bonding characteristics, and reaction pathways of polysulfides. For example, DFT studies have provided insights into the reactions between polysulfides and electrolyte components (e.g., ethylene (B1197577) carbonate) in lithium-sulfur batteries, elucidating activation energies and structural stabilities. jlu.edu.cn Computational studies are also being used to understand the sulfur transfer reactions involving titanocene (B72419) pentasulfide (Cp₂TiS₅), a stable surrogate for the pentasulfide dianion, offering insights into metal-assisted concerted substitution mechanisms. rsc.org

Kinetic Analysis: Detailed kinetic studies are essential for quantifying reaction rates and identifying rate-determining steps. Research has explored the kinetics of chemical oxidation of polysulfide anions in aqueous solutions, demonstrating how reaction rates depend on pH and lead to the formation of various sulfur species like thiosulfate (B1220275) and elemental sulfur. researchgate.netnih.gov In battery systems, accelerating sluggish polysulfide redox kinetics is a major focus, with investigations into electrocatalysts like Nb₂O₅ nanocrystals and atomic manganese-embedded carbon frameworks proving effective in enhancing conversion efficiencies. chinesechemsoc.orgrsc.orgrsc.org

Biomimetic Mechanisms: Understanding the mechanisms of polysulfane formation in biological systems, such as the generation of glutathione (B108866) polysulfanes, suggests pathways involving sulfenic acid intermediates rather than radical coupling. mdpi.com Further elucidation of these complex biomimetic reaction pathways could lead to novel synthetic strategies.

Expanding Applications in Materials Science and Green Chemistry

Pentasulfane and its polymeric forms, known as polysulfide polymers, already boast a range of applications, particularly as high-performance sealants and adhesives. Their excellent resistance to solvents and chemicals, favorable electrical properties, low-temperature flexibility, and impermeability to gases make them valuable in diverse industries. nouryon.comtandfonline.comresearchgate.netaryachem.comtorayfinechemicals.com The inherent self-healing ability of these polymers, attributed to their dynamic S-S bonds, also opens avenues for developing advanced functional materials. tandfonline.com

Future research aims to significantly expand these applications:

Materials Science:

Energy Storage: Pentasulfane and other polysulfides are central to the development of next-generation energy storage devices, especially lithium-sulfur (Li-S) and sodium-sulfur (Na-S) batteries. Research is focused on mitigating the "polysulfide shuttle effect" and accelerating redox kinetics to improve battery performance, capacity retention, and cycle life. This involves designing novel host materials and interlayers that can effectively confine and catalyze polysulfide conversion. confex.comrsc.orgchinesechemsoc.orgrsc.orgtrecora.com

Advanced Polymers and Composites: Further exploration into the incorporation of pentasulfane linkages into polymer backbones to create materials with enhanced mechanical, thermal, and electrical properties is ongoing. This includes the development of new polysulfide-based nanocomposites and blends designed to overcome limitations such as low thermal stability, thereby expanding their utility in demanding environments. tandfonline.com

Green Chemistry:

Sustainable Materials: A significant emerging trend is the development of green and sustainable polysulfides derived from natural products. This initiative is driven by the global imperative to reduce reliance on petroleum-based materials. These bio-based polysulfides, often synthesized through the copolymerization of elemental sulfur with natural compounds containing specific functional groups, show considerable promise across various applications, including energy storage, agriculture, medicine, water remediation, and adhesive technologies. rsc.org

Environmental Remediation: Leveraging the unique sulfur-sulfur bond chemistry of pentasulfane, future research could explore its role in environmentally friendly processes, such as the development of novel catalysts for sustainable chemical transformations or efficient adsorbents for the removal of pollutants from water.

Q & A

Q. What are the established synthetic routes for pentasulfane, and what methodological considerations ensure reproducibility?

Pentasulfane synthesis typically involves controlled sulfur chain elongation under inert atmospheres. Key steps include:

- Using high-purity elemental sulfur and reducing agents (e.g., Na₂S) to minimize impurities .

- Temperature modulation (80–120°C) to stabilize intermediate polysulfides .

- Validation via iodometric titration for sulfur chain length confirmation. Reproducibility hinges on strict stoichiometric control, inert reaction conditions, and post-synthesis purification (e.g., recrystallization in CS₂) .

Q. Which spectroscopic techniques are most effective for characterizing pentasulfane’s molecular structure?

- Raman spectroscopy : Identifies S–S stretching modes (key peaks: 450–480 cm⁻¹ for S₅ rings) .

- X-ray diffraction (XRD) : Resolves crystalline structure and bond lengths (e.g., S–S distances of 2.05–2.10 Å) .

- NMR (¹H/¹³C) : Limited utility due to sulfur’s quadrupolar relaxation but applicable for derivative analysis (e.g., functionalized pentasulfanes) . Tabulate spectral data with assignments to validate structural consistency (Example):

| Technique | Observed Signal | Assignment |

|---|---|---|

| Raman | 465 cm⁻¹ | S–S stretch (cyclic S₅) |

| XRD | d-spacing: 3.2 Å | (100) plane |

Q. How does temperature influence pentasulfane’s stability, and what experimental protocols mitigate decomposition?

Pentasulfane undergoes thermal cleavage above 60°C, forming shorter sulfur chains (S₃–S₄). Stability assays should:

- Use differential scanning calorimetry (DSC) to map decomposition thresholds .

- Conduct time-resolved UV-Vis spectroscopy to monitor absorbance shifts (λ = 300–400 nm) during heating . Store samples in dark, anhydrous conditions at –20°C to prolong shelf life .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties of pentasulfane be resolved?

Discrepancies in ΔHf (formation enthalpy) values often arise from:

- Methodological variability : Calorimetric vs. computational (DFT) approaches yield ±10 kJ/mol differences .

- Sample purity : Trace oxides or polysulfides skew results. Validate purity via HPLC-MS before analysis . A meta-analysis framework is recommended:

Q. What experimental designs are optimal for studying pentasulfane’s reactivity in sulfur-transfer reactions?

To probe reactivity (e.g., with organic thiols):

- Kinetic profiling : Use stopped-flow techniques to measure reaction rates under varying pH and solvent polarity .

- Isotopic labeling : Introduce ³⁴S to track sulfur transfer pathways via MS/MS fragmentation .

- Control for side reactions : Include scavengers (e.g., BHT) to suppress radical intermediates .

Q. How can computational modeling address gaps in understanding pentasulfane’s electronic structure?

- DFT studies : Optimize basis sets (e.g., def2-TZVP) to model lone-pair interactions in S₅ rings .

- Molecular dynamics (MD) : Simulate solvent effects on conformational stability (e.g., in toluene vs. DMF) . Validate models against experimental Raman spectra and XRD data to ensure accuracy .

Methodological Guidance

Q. What strategies validate the reproducibility of pentasulfane-related experiments?

- Blind testing : Share protocols with independent labs to cross-verify results .

- Open data : Publish raw spectroscopic/kinetic datasets in supplementary materials .

- Negative controls : Include sulfur-free replicates to identify contamination sources .

Q. How should researchers contextualize pentasulfane studies within broader sulfur chemistry literature?

- Use citation matrices to map relationships between pentasulfane and analogous polysulfides (e.g., S₆, S₈) .

- Apply systematic review tools (e.g., PRISMA) to synthesize findings across disciplines (e.g., geochemistry, materials science) .

Data Presentation Standards

- Tables : Follow IUPAC guidelines for reporting spectroscopic data, including uncertainties (e.g., ±0.5 cm⁻¹ for Raman peaks) .

- Figures : Use vector graphics for reaction schematics; label axes with units and error bars .

- Supplementary Materials : Archive crystallographic data (CIF files) and computational input files (e.g., Gaussian .gjf) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.